molecular formula C17H14FN3O3 B2876840 3-(4-Fluorophenyl)-5-[1-(2-furoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole CAS No. 1024546-59-5

3-(4-Fluorophenyl)-5-[1-(2-furoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole

Cat. No. B2876840
CAS RN: 1024546-59-5
M. Wt: 327.315
InChI Key: PFUICSMPQRYRMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Fluorophenyl)-5-[1-(2-furoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole is a chemical compound with potential uses in scientific research.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-5-[1-(2-furoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It may also inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-Fluorophenyl)-5-[1-(2-furoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole has anti-inflammatory effects in animal models of inflammation. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-Fluorophenyl)-5-[1-(2-furoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole in lab experiments is its potential as a tool for studying inflammation and cancer. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

For research on 3-(4-Fluorophenyl)-5-[1-(2-furoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole include further studies on its mechanism of action and potential uses in the development of new drugs for inflammatory diseases and cancer. Additionally, research could focus on potential side effects and ways to mitigate them. Finally, studies could explore the potential for this compound to be used in combination with other drugs for enhanced therapeutic effects.

Synthesis Methods

The synthesis of 3-(4-Fluorophenyl)-5-[1-(2-furoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole involves the reaction of 4-fluoroaniline with ethyl 2-bromo-2-furoate to form 4-(2-furoyl)aniline. This intermediate is then reacted with ethyl glyoxalate to form the final product.

Scientific Research Applications

3-(4-Fluorophenyl)-5-[1-(2-furoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole has potential uses in scientific research as a tool for studying various biological processes. It has been shown to have anti-inflammatory properties and may be useful in the development of new drugs for inflammatory diseases. Additionally, it has been studied for its potential as an anticancer agent.

properties

IUPAC Name

[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3/c18-12-7-5-11(6-8-12)15-19-16(24-20-15)13-3-1-9-21(13)17(22)14-4-2-10-23-14/h2,4-8,10,13H,1,3,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUICSMPQRYRMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CO2)C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-5-[1-(2-furoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole

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